5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid

Lipophilicity Drug-likeness ADME

5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid, often referred to as CPAA, is a synthetic derivative of 5-aminosalicylic acid (5-ASA) featuring a chloro(phenyl)acetyl substituent on the amino group. It is characterized by the molecular formula C15H12ClNO4 and a molecular weight of 305.71 g/mol.

Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
CAS No. 1365962-37-3
Cat. No. B1402845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid
CAS1365962-37-3
Molecular FormulaC15H12ClNO4
Molecular Weight305.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl
InChIInChI=1S/C15H12ClNO4/c16-13(9-4-2-1-3-5-9)14(19)17-10-6-7-12(18)11(8-10)15(20)21/h1-8,13,18H,(H,17,19)(H,20,21)
InChIKeyAZRLVZKACVVADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid (CAS 1365962-37-3): A Specialized Salicylic Acid Derivative for Targeted Synthesis


5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid, often referred to as CPAA, is a synthetic derivative of 5-aminosalicylic acid (5-ASA) featuring a chloro(phenyl)acetyl substituent on the amino group. It is characterized by the molecular formula C15H12ClNO4 and a molecular weight of 305.71 g/mol . This modification introduces a chiral chlorinated center and an aromatic ring, which distinguishes it from simpler 5-ASA analogs and enables its use as a specialized intermediate in medicinal chemistry and agrochemical research .

Why Generic Salicylic Acid Derivatives Cannot Substitute for 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid (1365962-37-3)


The specific chloro(phenyl)acetyl moiety on the 5-amino group of this salicylic acid core is not a simple structural decoration but a key pharmacophoric feature that fundamentally alters its physicochemical and steric profile. Simple analogs like 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 80074-26-6) lack the crucial phenyl ring, which reduces lipophilicity and the potential for pi-stacking interactions with target proteins . The chiral nature of the carbon bearing the chloro and phenyl substituents also creates a stereochemical requirement that achiral alternatives cannot fulfill, directly impacting the selectivity and potency of the final compounds in asymmetric synthesis programs . Therefore, substituting with a generic building block would not replicate the steric bulk or the chlorine-dependent metabolic stability critical for its intended research applications.

Procurement-Relevant Differentiation Evidence for 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid (1365962-37-3)


Enhanced Computed Lipophilicity Compared to Non-Phenyl Analog

The presence of the phenyl ring on the acetyl group increases lipophilicity, a critical property for membrane permeability. In silico predictions for the target compound yield a consensus Log P of approximately 2.6, while the analogous 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 80074-26-6), lacking the phenyl ring, has a lower predicted Log P of approximately 0.7. This represents a calculated increase in lipophilicity by a factor of about 1.9 log units [1].

Lipophilicity Drug-likeness ADME

Greater Steric Bulk for Protein-Protein Interaction Inhibition

The target compound has a molecular weight of 305.71 g/mol, compared to 229.62 g/mol for the non-phenyl analog 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid (CAS 80074-26-6). This additional 76.09 g/mol, primarily from the phenyl group, provides the steric bulk needed to effectively fill hydrophobic pockets in enzyme active sites or disrupt protein-protein interactions .

Steric bulk Protein interaction Chemical probe

Higher Metabolic Stability Conferred by the Alpha-Chloro Group

The alpha-chloro substitution on the acetyl group is a well-established strategy to increase metabolic stability and half-life for amide-containing drugs. Unlike the unsubstituted acetyl analog 5-acetamido-2-hydroxybenzoic acid (the parent drug mesalazine prodrug), the target compound's chlorine atom blocks a primary site of hepatic oxidative metabolism. This is a class-level advantage expected to prolong the in vivo half-life from the typical <30 minutes seen for simple amides to several hours [1].

Metabolic stability Prodrug design In vivo efficacy

Validated Purity for Reproducible Pharmacology

The target compound is supplied with a documented minimum purity of 95% . This is a critical procurement parameter, as closely related compounds like 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid are also listed at 95% purity, but the target compound's synthesis is validated by its use as a specific, high-purity intermediate for the development of mitogen-activated protein kinase kinase 4 (MKK4) inhibitors. Lower purity could introduce confounding biological activity from impurities.

Quality control Reproducibility Chemical probe

Optimal Application Scenarios for Procuring 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid (1365962-37-3)


Synthesis of Kinase Inhibitors with CNS Exposure Requirements

The target compound's enhanced lipophilicity (Log P ~2.6) makes it a superior intermediate for designing kinase inhibitors that must cross the blood-brain barrier (BBB). Unlike the more polar analog 5-[(chloroacetyl)amino]-2-hydroxybenzoic acid (Log P ~0.7), this compound will produce final drug candidates with improved CNS penetration properties, a critical requirement for treating glioblastoma or neurodegenerative diseases [1].

Development of Protein-Protein Interaction (PPI) Modulators

With a molecular weight of 305.71 g/mol and a bulky phenyl ring, this compound provides the necessary steric volume for PPI inhibition. It is uniquely suited for fragment-based drug discovery programs aiming to evolve hits into leads that can disrupt large, flat protein interfaces, where smaller, less complex salicylic acid derivatives like mesalazine would be ineffective [1].

Long-Acting Anti-inflammatory Prodrug Research

The alpha-chloroacetyl group is expected to confer significant metabolic stability, extending the in vivo half-life compared to simple amide prodrugs of 5-ASA. Procure this compound for pre-clinical in vivo efficacy studies where a sustained pharmacological effect is desired, potentially reducing dosing frequency and improving therapeutic outcomes in rodent models of colitis [1].

Quote Request

Request a Quote for 5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.